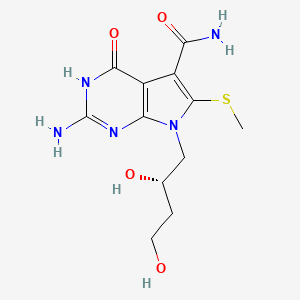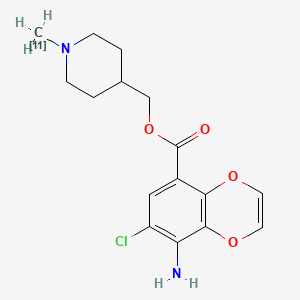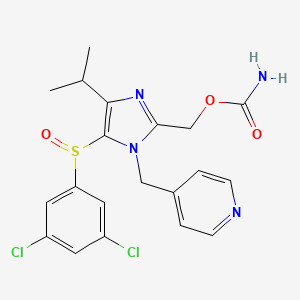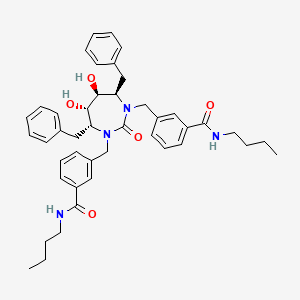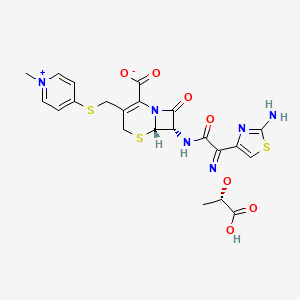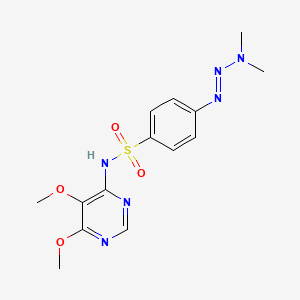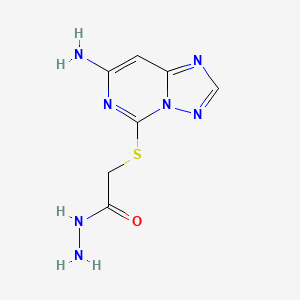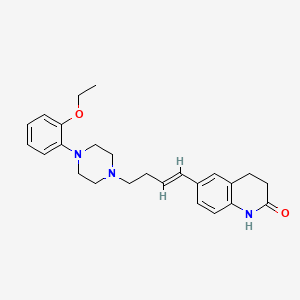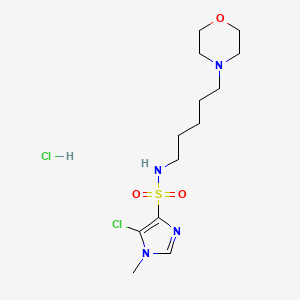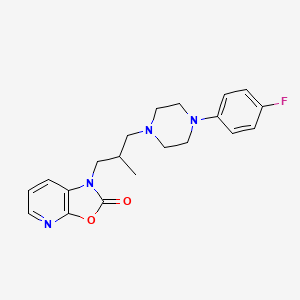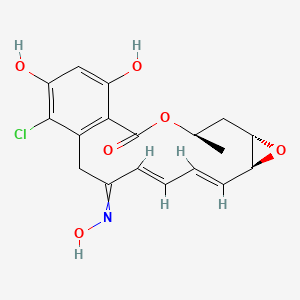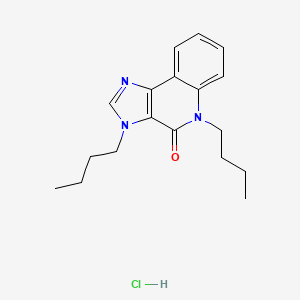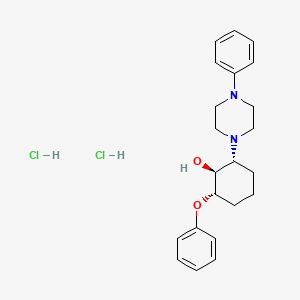
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound with the molecular formula C22H28N2O2·2ClH. It is known for its complex structure, which includes a cyclohexanol ring, a phenoxy group, and a piperazine ring substituted with a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through the hydrogenation of phenol in the presence of a suitable catalyst.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated cyclohexanol.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution with the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, monohydrochloride: Similar structure but different chloride content.
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, free base: Lacks the hydrochloride component.
Uniqueness
Cyclohexanol, 2-phenoxy-6-(4-phenyl-1-piperazinyl)-, dihydrochloride, (1-alpha,2-beta,6-beta)- is unique due to its specific stereochemistry and the presence of two hydrochloride groups. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
108661-80-9 |
|---|---|
Formule moléculaire |
C22H30Cl2N2O2 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(1S,2S,6R)-2-phenoxy-6-(4-phenylpiperazin-1-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28N2O2.2ClH/c25-22-20(12-7-13-21(22)26-19-10-5-2-6-11-19)24-16-14-23(15-17-24)18-8-3-1-4-9-18;;/h1-6,8-11,20-22,25H,7,12-17H2;2*1H/t20-,21+,22+;;/m1../s1 |
Clé InChI |
HLBYIZAMKKPQRI-XZQQPLIMSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]([C@H](C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
SMILES canonique |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


